N'-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide
Description
N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide is a complex organic compound that features a tetrazole ring, a methoxy group, and a trifluoroethyl group
Properties
IUPAC Name |
N'-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O3/c1-8-20-21-22-23(8)10-5-9(3-4-11(10)26-2)19-13(25)6-12(24)18-7-14(15,16)17/h3-5H,6-7H2,1-2H3,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCBQGRNGHWQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)CC(=O)NCC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The methoxy group can be introduced via methylation reactions, and the trifluoroethyl group can be added through nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
- N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the methoxy group, trifluoroethyl group, and tetrazole ring makes this compound versatile for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
